molecular formula C16H14N2OS B1361923 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one CAS No. 84772-24-7

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

Cat. No. B1361923
CAS RN: 84772-24-7
M. Wt: 282.4 g/mol
InChI Key: FJHSJZYYXVHWAY-UHFFFAOYSA-N
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Description

The compound “3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one” belongs to the class of organic compounds known as quinazolinones, which are polycyclic aromatic compounds containing a quinazoline moiety .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of aromatic acid chlorides with amines . Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using IR, Mass, 1H NMR and 13C NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the use of Grignard reagents . Another reaction involves the replacement of phenyl isothiocyanate with the corresponding amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds may be highly flammable, while others may cause skin burns and eye damage .

Scientific Research Applications

Antimicrobial Activities

  • The derivative compounds of 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one have shown significant antimicrobial activities. These include notable antibacterial and antifungal properties, as well as antiHIV activity against HIV-1 and HIV-2 in cell cultures (Alagarsamy et al., 2004).

Anti-Inflammatory and Analgesic Properties

  • Synthesized derivatives of this compound exhibited anti-inflammatory activity in various studies. For example, some derivatives have been compared with phenylbutazone, a nonsteroidal anti-inflammatory drug, showing better activity and lower ulcerogenic liability (Rani et al., 2002).
  • Additionally, these derivatives have shown potential as analgesic agents, with some compounds demonstrating moderate analgesic activity (Alagarsamy et al., 2007).

Antiviral Properties

  • Novel derivatives of quinazolin-4(3H)-ones, including the 3-(2,3-Dimethyl-phenyl) variant, have been evaluated for their antiviral activities against a range of viruses including influenza, SARS corona, dengue, and others. Some compounds exhibited significant inhibition of virus replication (Selvam et al., 2007).

Inhibitory Effects on Proteinases

  • Research has demonstrated that certain quinazolin-4(3H)-one derivatives act as inhibitors of the proteinase thermolysin, which is significant in medical research (Khan et al., 2010).

Antitumor Activities

  • Some derivatives have been designed and evaluated for their antitumor properties, showing promising results against various cancer cell lines (Al-Suwaidan et al., 2013).

H1-Antihistaminic Agents

  • There has been a synthesis of novel derivatives for potential use as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in animal models (Alagarsamy & Parthiban, 2014).

Structural and Electronic Properties

  • Investigations have been conducted into the structural and electronic properties of related quinazolin-4-one derivatives, contributing to the understanding of their molecular behavior (Gandhi et al., 2020).

Stability Under Stress Conditions

  • Studies have also been done on the stability of these compounds under various stress conditions, providing insights into their durability in different environments (Gendugov et al., 2021).

Safety And Hazards

Safety and hazards associated with similar compounds can also vary widely. Some compounds may be extremely flammable and cause severe skin burns and eye damage .

Future Directions

The future directions of research on similar compounds could involve the development of new synthetic methods with low toxicity, safety, low cost, and high output rate .

properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHSJZYYXVHWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368304
Record name 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one

CAS RN

84772-24-7
Record name 3-(2,3-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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